molecular formula C10H12N2O2 B13819508 5-(2-methoxyethoxy)-1H-indazole

5-(2-methoxyethoxy)-1H-indazole

Cat. No.: B13819508
M. Wt: 192.21 g/mol
InChI Key: HGIIZGLEWHWPHK-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)-1H-indazole is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of a 2-methoxyethoxy group attached to the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethoxy)-1H-indazole typically involves the reaction of indazole with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and cost-efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(2-Methoxyethoxy)-1H-indazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-(2-methoxyethoxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyethoxy)-1H-indazole is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-(2-methoxyethoxy)-1H-indazole

InChI

InChI=1S/C10H12N2O2/c1-13-4-5-14-9-2-3-10-8(6-9)7-11-12-10/h2-3,6-7H,4-5H2,1H3,(H,11,12)

InChI Key

HGIIZGLEWHWPHK-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=C1)NN=C2

Origin of Product

United States

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